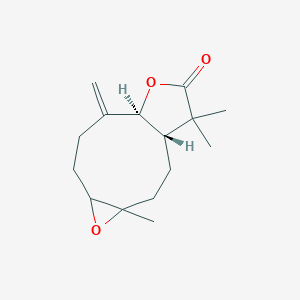
Epoxyparvinolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epoxyparvinolide is a distinct sesquiterpenoid lactone belonging to the secocaryophyllanolides class. It was isolated from Pogostemon parviflorus, a plant known for its unique natural products. This compound represents a new class of natural substances with intriguing molecular structures and chemical properties (Nanda, Patwardhan, & Gupta, 1985).
Synthesis Analysis
The synthesis of compounds like epoxyparvinolide often involves complex chemical reactions, including epoxidation processes that introduce epoxy groups into organic molecules. These processes are crucial for creating the three-dimensional structures characteristic of many bioactive compounds. For example, total synthesis methods have been developed for structurally complex molecules by employing strategies such as aza-Payne rearrangement and intramolecular cyclization, highlighting the intricate steps often necessary for the synthesis of natural products with epoxy groups (Rinner, Siengalewicz, & Hudlický, 2002).
Molecular Structure Analysis
Epoxyparvinolide's molecular structure is characterized by a 4,5-epoxy-9,10-secocaryophyllen-9β,10-olide framework, indicative of its complex molecular architecture. The presence of an epoxy group in its structure is a defining feature, contributing to its chemical reactivity and potential biological activity. Understanding the molecular structure is essential for exploring its chemical reactivity and interactions with biological targets.
Chemical Reactions and Properties
Epoxyparvinolide's reactivity is influenced by the presence of the epoxy group, which can undergo various chemical reactions, including ring-opening reactions catalyzed by acids, bases, or nucleophiles. These reactions are fundamental to modifying the compound's structure and enhancing its biological activity or chemical stability. The reactivity of sulfur ylides with carbonyl compounds to give epoxides is an example of the synthetic utility of epoxy groups in organic synthesis (Aggarwal & Winn, 2004).
Aplicaciones Científicas De Investigación
- "Epoxyparvinolide, a secocaryophyllanolide from Pogostemon parviflorus" by Nanda, B., Patwardhan, S., & Gupta, A. S. (1985). This study discusses Epoxyparvinolide as a new class of sesquiterpenoid lactones, the secocaryophyllanolides, isolated from Pogostemon parviflorus. Epoxyparvinolide was characterized as 4,5-epoxy-9,10-secocaryophyllen-9β,10-olide (Nanda, Patwardhan, & Gupta, 1985).
Safety and Hazards
Propiedades
IUPAC Name |
4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9-5-6-11-15(4,18-11)8-7-10-12(9)17-13(16)14(10,2)3/h10-12H,1,5-8H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLKXMONMKZDGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(O3)CCC(=C)C2OC1=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epoxyparvinolide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

